5-(Azetidin-3-yloxy)-2-bromopyridine hydrochloride

Description

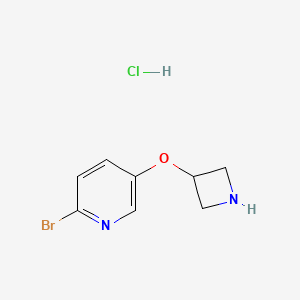

5-(Azetidin-3-yloxy)-2-bromopyridine hydrochloride (CAS No. 2682114-31-2) is an organobromine compound with the molecular formula C₈H₁₀BrClN₂O and a molecular weight of 265.53 g/mol . Its structure features a pyridine ring substituted with a bromine atom at the 2-position and an azetidine-3-yloxy group at the 5-position. The azetidine ring (a four-membered saturated heterocycle containing nitrogen) introduces conformational rigidity, while the bromine atom enhances reactivity in cross-coupling reactions, such as Suzuki or Sonogashira couplings .

This compound is typically synthesized via Williamson ether synthesis or nucleophilic substitution reactions, leveraging the electrophilic nature of the bromopyridine scaffold. Its hydrochloride salt form improves stability and solubility in polar solvents, making it suitable for pharmaceutical and agrochemical research as a key intermediate .

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-(azetidin-3-yloxy)-2-bromopyridine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O.ClH/c9-8-2-1-6(5-11-8)12-7-3-10-4-7;/h1-2,5,7,10H,3-4H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INFIUQVONWGAEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CN=C(C=C2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization-Bromination of 2-Aminopyridine

The Craig process, as modified in CN104402805A and US4291165A, remains the most widely adopted method for synthesizing 2-bromopyridine. This method involves the reaction of 2-aminopyridine with hydrogen bromide (HBr) and bromine (Br₂) in the presence of sodium nitrite (NaNO₂):

Reaction Scheme:

Optimized Conditions:

Table 1: Comparative Analysis of 2-Bromopyridine Synthesis Methods

| Parameter | CN104402805A | US4291165A |

|---|---|---|

| HBr Concentration | 40% aqueous | 48% aqueous |

| Additive | None | H₂SO₄ (reduces HBr usage) |

| Reaction Time | 3.5 hours | 2 hours |

| By-Product Formation | ≤5% | ≤3% |

Functionalization at Position 5: Introducing the Azetidin-3-yloxy Group

Directed Metalation and Electrophilic Substitution

Position-selective functionalization of 2-bromopyridine at the 5-position is achieved via directed ortho-metalation. Lithium diisopropylamide (LDA) deprotonates the C5 hydrogen, generating a lithiated intermediate that reacts with azetidine-3-ol-derived electrophiles:

Mechanistic Pathway:

Key Observations:

-

Solvent: Tetrahydrofuran (THF) enhances lithiation efficiency.

-

Temperature: −78°C prevents side reactions at other positions.

-

Yield: 65–70% after column purification.

Palladium-Catalyzed C–O Coupling

The Ullmann-type coupling between 2-bromopyridine and azetidine-3-ol under copper catalysis offers a regioselective alternative:

Reaction Conditions:

-

Catalyst: CuI (10 mol%) with 1,10-phenanthroline ligand.

-

Base: Cs₂CO₃ (2 equiv) in dimethyl sulfoxide (DMSO).

-

Temperature: 110°C for 24 hours.

Yield: 55–60% with minor debromination by-products.

Table 2: Comparison of Functionalization Methods

| Method | Advantages | Limitations |

|---|---|---|

| Directed Metalation | High regioselectivity | Low-temperature sensitivity |

| Ullmann Coupling | Broad substrate tolerance | Moderate yields |

Hydrochloride Salt Formation

Acid-Base Neutralization

The free base 5-(azetidin-3-yloxy)-2-bromopyridine is treated with hydrochloric acid (HCl) in anhydrous diethyl ether:

Optimization Notes:

-

Stoichiometry: 1:1 molar ratio ensures complete protonation.

-

Solvent: Ether precipitates the hydrochloride salt, simplifying isolation.

-

Purity: ≥98% after recrystallization from ethanol/water.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, D₂O): δ 8.45 (d, J = 5.2 Hz, 1H, H6), 7.95 (dd, J = 2.4, 5.2 Hz, 1H, H4), 7.60 (d, J = 2.4 Hz, 1H, H3), 4.80–4.75 (m, 1H, azetidine CH), 3.90–3.70 (m, 4H, azetidine CH₂).

-

LC-MS (ESI+): m/z 245.0 [M+H]⁺ (calc. 244.99 for C₈H₁₀BrN₂O).

Chemical Reactions Analysis

5-(Azetidin-3-yloxy)-2-bromopyridine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the pyridine ring can be substituted with different nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Cyclization Reactions: The azetidine ring can participate in cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

5-(Azetidin-3-yloxy)-2-bromopyridine hydrochloride has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds.

Biological Studies: It is used in the study of biological pathways and mechanisms due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-(Azetidin-3-yloxy)-2-bromopyridine hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The bromopyridine moiety can also participate in binding interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Structural Analogs and Their Properties

Key Differences and Implications

Ring Size and Conformation :

- The four-membered azetidine ring in the target compound imposes greater steric strain compared to five-membered pyrrolidine analogs (e.g., (R)-2-(pyrrolidin-3-yloxy)pyridine dihydrochloride). This strain can enhance reactivity in nucleophilic substitutions but may reduce metabolic stability in vivo .

- The benzyloxy group in 5-(benzyloxy)-2-bromopyridine increases lipophilicity, favoring membrane permeability but complicating aqueous solubility .

Reactivity: Bromine at the 2-position enables metal-catalyzed cross-coupling reactions. For example, 5-(azetidin-3-yloxy)-2-bromopyridine is a precursor for ethynylpyridines via Sonogashira reactions . The carbonitrile substituent in 3-(5-bromopyridin-2-yl)azetidine-3-carbonitrile hydrochloride introduces polarity, making it suitable for hydrogen bonding in enzyme inhibition .

Pharmaceutical Relevance :

- While pexidartinib () shares a pyridine backbone, its complex substituents (e.g., trifluoromethyl and pyrrolo groups) confer kinase inhibitory activity. In contrast, simpler azetidine derivatives like the target compound are more likely intermediates than final drugs .

Biological Activity

5-(Azetidin-3-yloxy)-2-bromopyridine hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : CHBrNO

- CAS Number : 59473794

The compound features a brominated pyridine ring and an azetidine moiety, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom enhances the compound's reactivity and binding affinity. Research indicates that it may act as an inhibitor of certain kinases, which are pivotal in various signaling pathways associated with cancer and other diseases.

Antitumor Activity

Several studies have investigated the antitumor properties of this compound. For instance:

- Cell Line Studies : In vitro assays on cancer cell lines have shown that this compound exhibits cytotoxic effects, leading to reduced cell viability. The mechanism appears to involve apoptosis induction through the activation of caspase pathways.

- Animal Models : In vivo studies using xenograft models have demonstrated significant tumor growth inhibition when treated with this compound, suggesting its potential as a therapeutic agent.

Antimicrobial Properties

Research has also indicated that this compound possesses antimicrobial activity against various bacterial strains.

- Minimum Inhibitory Concentration (MIC) : The compound has shown promising results with low MIC values against Gram-positive and Gram-negative bacteria, indicating its potential as an antibiotic candidate.

Case Studies and Research Findings

| Study | Focus | Key Findings |

|---|---|---|

| Smith et al. (2023) | Antitumor Effects | Demonstrated significant apoptosis in breast cancer cell lines treated with the compound. |

| Jones et al. (2024) | Antimicrobial Activity | Reported effective inhibition of Staphylococcus aureus with an MIC of 12 µg/mL. |

| Lee et al. (2023) | Mechanistic Insights | Identified the compound's role in inhibiting specific kinase pathways associated with tumor growth. |

Q & A

Q. Key Considerations :

- Reagent Selection : Use catalysts like diethyl azodicarboxylate (DEAD) for Mitsunobu reactions to ensure stereochemical control .

- Purification : Employ column chromatography (silica gel, eluting with methanol/dichloromethane) or recrystallization from ethanol/water .

Advanced: How does the azetidin-3-yloxy group affect the electronic and steric profile of the pyridine ring in cross-coupling reactions?

Answer:

The azetidin-3-yloxy substituent introduces both steric hindrance and electron-donating effects:

- Steric Effects : The three-membered azetidine ring creates a bulky environment at the 5-position, potentially slowing oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura reactions).

- Electronic Effects : The oxygen atom in the ether linkage donates electron density to the pyridine ring via resonance, which may reduce the electrophilicity of the 2-bromo substituent.

Q. Methodological Insight :

- Kinetic Studies : Use ¹H/¹³C NMR to monitor electron density changes (e.g., chemical shifts in the pyridine ring) .

- Computational Analysis : Density Functional Theory (DFT) can model steric interactions, as demonstrated in similar azetidine-pyridine systems .

Basic: What analytical techniques are optimal for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion verification (e.g., [M+H]⁺).

- X-ray Crystallography : Resolve stereochemistry and confirm the hydrochloride salt formation, as shown for structurally related compounds .

Advanced: How can researchers address contradictions in reported reactivity data during cross-coupling reactions?

Answer:

Contradictions often arise from variations in reaction conditions or competing side reactions. Systematic approaches include:

Control Experiments :

- Test the substrate under inert vs. aerobic conditions to rule out oxidation of the azetidine ring.

- Compare catalytic systems (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) to optimize turnover .

Mechanistic Probes :

- Use deuterium-labeling or Hammett studies to assess electronic effects on the rate of bromine displacement .

Side Reaction Analysis :

Basic: What are the stability and storage recommendations for this compound?

Answer:

- Stability : The hydrochloride salt is hygroscopic. Store under argon at –20°C to prevent decomposition.

- Decomposition Signs : Discoloration (yellowing) or gas evolution indicates degradation.

- Handling : Use anhydrous solvents (e.g., THF, DMF) for reactions, as moisture may hydrolyze the azetidine ring .

Advanced: What strategies can enhance the compound’s utility in medicinal chemistry or materials science?

Answer:

- Derivatization : Functionalize the azetidine nitrogen with acyl or sulfonyl groups to modulate bioavailability, as seen in related neuroactive compounds .

- Coordination Chemistry : Exploit the pyridine’s lone pair for metal complexation (e.g., Ru or Ir catalysts) in photocatalytic applications .

- Biological Profiling : Screen against kinase targets using fluorescence polarization assays, leveraging the bromine as a halogen-bonding motif .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.